molecular formula C8H13ClN2 B119754 Alarmine CAS No. 105-10-2

Alarmine

Cat. No.: B119754
CAS No.: 105-10-2
M. Wt: 172.65 g/mol
InChI Key: PVRZMTHMPKVOBP-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-P-phenylenediamine (DMPD) is a colorless to reddish-violet solid . It is used in the production of methylene blue and photographic developer . It is also used as a chemical intermediate for dyes and diazonium chloride salts and as an analytical reagent to detect chloroamine in water . DMPD is a redox indicator that readily forms a stable, red radical cation, involved in a variety of redox reactions .


Synthesis Analysis

The synthesis of N,N-Dimethyl-P-phenylenediamine derivatives involves various chemical processes, including palladium-catalyzed hydrazine reduction and phosphorylation polycondensation. It has also been used in the synthesis of Ag nanoparticles for the selective dual detection of glutathione and dopamine via colorimetric assay .


Molecular Structure Analysis

The molecular structure of N,N-Dimethyl-P-phenylenediamine and its derivatives has been elucidated using spectroscopic and theoretical calculations. The molecular formula of DMPD is C8H12N2 .


Chemical Reactions Analysis

N,N-Dimethyl-P-phenylenediamine undergoes various chemical reactions, including oxidation and coupling reactions, which are significantly influenced by pH levels. It is used in free chlorine colorimetric analysis since it reacts with Hypochlorous acid and Hypochlorite ions acquiring a pinkish color that can be quantitatively related to the concentration of those substances if it’s inside the working range .


Physical and Chemical Properties Analysis

N,N-Dimethyl-P-phenylenediamine is a redox indicator. It readily forms a stable, red radical cation, involved in a variety of redox reactions . It is a colorless to reddish-violet solid .

Scientific Research Applications

Electrochemical Behavior

N,N'-Dimethyl-P-phenylenediamine (DMPD) exhibits diverse electrochemical behavior in aqueous media at various pH levels. Its anodic oxidation mechanisms vary with pH, showcasing different mechanistic disciplines like CE at pH 0, EE at pH 3-6, ECE in basic solutions, and simple E at other pHs (Maleki & Nematollahi, 2013).

Absorption Spectra Studies

The electronic absorption spectra of different cation radicals, including the N,N-dimethyl-p-phenylenediamine cation (DMPD+), have been analyzed. These studies contribute to understanding the equilibrium and dimerization of these cations in solution, impacting fields like photochemistry and material science (Nakayama & Suzuki, 1973).

Oxidative Capacity Measurement in Plasma

DMPD has been used to measure the oxidative capacity in human plasma. This method is based on the oxidizing effect of plasma, which converts DMPD, producing a stable color, and has been applied to study the oxidative capacity during human aging (Mehdi & Rizvi, 2013).

Antiozonant Activity

Research on N,N'-dimethyl-p-phenylenediamine and similar compounds has provided insights into their role as antiozonants in rubber protection. Studies of their oxidation under O3 action and the properties of the resulting radical cations have implications for industrial applications in enhancing material durability and stability (Cataldo, 2002).

Antioxidant Studies

DMPD has been studied for its electrochemical and spectroscopic properties during oxidation, which is pivotal in understanding its role as an antioxidant used in various industrial processes, such as in the rubber industry (Rapta et al., 2009).

Neoplasm Studies

In the field of cancer research, DMPD has been studied for its effects on rat liver tumors induced by p-dimethylaminoazobenzene. Such studies contribute to understanding the biochemical pathways involved in cancer progression and the potential therapeutic effects of chemicals like DMPD (Cameron, Kopac, & Chambers, 1943).

Wine Antioxidant Capacity Monitoring

DMPD has been utilized in novel methods for measuring the antioxidant activity of substances like wine. This method assesses the antioxidant capacity, which is closely related to the phenolic compound content in wine (Fogliano, Verde, Randazzo, & Ritieni, 1999).

Mechanism of Action

Target of Action

Alarmine, also known as N,N’-Dimethyl-P-phenylenediamine or 1,4-Benzenediamine, N,N’-dimethyl-, is an aromatic amine that primarily targets immune cells . It is classified as an alarmin , a group of endogenous molecules that are released upon tissue damage and activate the immune system . Alarmins play critical roles in the activation of immune cell populations such as mast cells, eosinophils, and group 2 innate lymphoid cells .

Mode of Action

This compound interacts with its targets by inducing the chemotactic migration and activation of antigen-presenting cells (APCs), consequently promoting the induction of immune responses . Upon the entry of microorganisms into the host, alarmins like this compound are rapidly released by epithelial cells and local resident leukocytes in response to cell death or stimulation by pathogen-associated molecular patterns (PAMPs) .

Biochemical Pathways

This compound affects the interleukin-33 (IL-33) and thymic stromal lymphopoietin (TSLP) pathways . These pathways play critical roles in the activation of immune cell populations and are involved in both type 2 (T2) inflammation and non-T2 inflammation . The activation of these pathways leads to downstream effects such as the release of cytokines and the activation of immune responses .

Result of Action

The molecular and cellular effects of this compound’s action involve the enhancement of innate and adaptive immune responses . This includes the activation of immune cells, the release of cytokines, and the promotion of inflammation . These effects contribute to the host’s defense against microbial invasion and tissue injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of microbial pathogens can trigger the release of this compound from cells . Additionally, the pH and temperature of the environment may affect the stability and activity of this compound.

Safety and Hazards

DMPD is considered hazardous. It is fatal if swallowed or in contact with skin, and toxic if inhaled . It is advised to avoid breathing dust, not get in eyes, on skin, or on clothing, and to wash skin thoroughly after handling . It should not be released into the environment .

Future Directions

DMPD may be used for the preparation of molecular compounds with tetracyano-P-quinodimethane (TCNQ) . It has also been used in a novel spectrophotometry for the determination of total free radicals and peroxides .

Properties

IUPAC Name

1-N,4-N-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRZMTHMPKVOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40892522
Record name N,N'-dimethyl-p-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-10-2
Record name Alarmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-dimethyl-p-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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